molecular formula C6H12 B117154 2,3-Dimethyl-1-butene CAS No. 563-78-0

2,3-Dimethyl-1-butene

Cat. No.: B117154
CAS No.: 563-78-0
M. Wt: 84.16 g/mol
InChI Key: OWWIWYDDISJUMY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-butene is an organic compound with the molecular formula C6H12. It is a colorless liquid at room temperature and is one of the isomers of dimethylbutene. This compound is known for its use as a precursor in the synthesis of various chemicals, including fragrances like tonalide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1-butene can be synthesized through the dimerization of propylene. This process involves the use of a nickel catalyst to facilitate the oligomerization and dimerization of propylene .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same dimerization process. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process is carried out in the presence of a nickel catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1-butene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides.

    Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.

    Polymerization: It can undergo polymerization reactions to form polymers.

Common Reagents and Conditions:

Major Products Formed:

    Epoxides: Formed through oxidation.

    Halogenated Compounds: Formed through addition reactions.

    Polymers: Formed through polymerization reactions.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-butene involves its reactivity with various chemical species. For example, in oxidation reactions, the compound reacts with oxygen adatoms to form epoxides. In polymerization reactions, it undergoes chain-walking catalysis to form polymers . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 2,3-Dimethyl-2-butene
  • 3,3-Dimethyl-1-butene
  • 2-Methyl-1-butene
  • 2,3-Dimethyl-1,3-butadiene

Comparison: 2,3-Dimethyl-1-butene is unique due to its specific structure, which influences its reactivity and applications. For instance, compared to 2,3-Dimethyl-2-butene, this compound has different reactivity in addition and polymerization reactions . Its use as a precursor in fragrance synthesis also sets it apart from other similar compounds .

Properties

IUPAC Name

2,3-dimethylbut-1-ene
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InChI

InChI=1S/C6H12/c1-5(2)6(3)4/h6H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OWWIWYDDISJUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID7073195
Record name 1-Butene, 2,3-dimethyl-
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Molecular Weight

84.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,3-Dimethyl-1-butene
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Vapor Pressure

252.0 [mmHg]
Record name 2,3-Dimethyl-1-butene
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CAS No.

563-78-0, 27416-06-4
Record name 2,3-Dimethyl-1-butene
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Record name 2,3-Dimethylbut-1-ene
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Record name 2,3-DIMETHYL-1-BUTENE
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Record name 2,3-dimethylbut-1-ene
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Synthesis routes and methods I

Procedure details

contacting diisobutylene and ethylene under disproportionation conditions in the presence of disproportionation catalyst to form a product mixture comprising 3,3-dimethylbutene-1(neohexene), 2,3-dimethylbutene-2, and 2,3-dimethylbutene-1 and
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Synthesis routes and methods II

Procedure details

Ta(C5Me5)(propylene)Cl2 (0.11 g, 0.25 mmol) was dissolved in 2.5 ml of hexane in a 20 ml glass pressure bottle containing a small teflon-coated magnetic stir bar. A pressure head equipped with a rubber system for sampling the mixture was clamped to the glass vessel and the vessel was pressurized to 40 psi with propylene and immersed in a stirred bath maintained at 32° C. Samples were withdrawn by syringe at regular intervals, quenched with gaseous oxygen, and analyzed by gas chromatography. 2,3-dimethyl-1-butene and 2-methyl-1-pentene formed steadily in a 98:2 ratio at a rate of 0.0014 M min-1 or k1 =0.014 min-1 since the catalyst concentration is 0.1 M. At 40° k1 =0.039 min-1 which amounts to about 1 turnover per hour per Ta. The rate increases markedly at higher temperatures (ΔH++ =19±1 kcal mol-1, ΔS ++ =14±3 eu).
[Compound]
Name
Ta(C5Me5)(propylene)Cl2
Quantity
0.11 g
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Name
glass
Quantity
20 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-dimethyl-1-butene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: Are there different conformations of this compound?

A2: Yes, infrared and Raman spectroscopic studies have confirmed the existence of two stable conformations of this compound. []

Q3: What is known about the thermal properties of this compound?

A3: Research has determined experimental values for thermal conductivity (λ) and thermal diffusivity (a) of this compound within a temperature range of -15 °C to 65 °C under atmospheric or saturation pressure. []

Q4: How does this compound react with ozone?

A4: The gas-phase reaction of this compound with ozone has been extensively studied. The reaction yields 3-methyl-2-butanone, formaldehyde, and hydroxyl radicals, with the primary ozonide decomposing preferentially to formaldehyde and the dialkyl-substituted biradical. [, ]

Q5: What are the products of the reaction between this compound and the hydroxyl radical in the presence of nitric oxide?

A5: This reaction generates acetone, 3-methyl-2-butanone, and formaldehyde as products. The product yields suggest a complex reaction mechanism involving isomerization and reaction with oxygen. []

Q6: How does this compound participate in photosubstitution reactions?

A6: this compound has been shown to undergo photosubstitution reactions with dicyanobenzenes like 1,4-dicyanobenzene and 1,2-dicyanobenzene upon irradiation in acetonitrile solution, leading to the substitution of a cyano group on the aromatic ring. []

Q7: Can this compound undergo polymerization?

A7: Yes, this compound can undergo radiation-induced polymerization, although under extremely dry conditions, it primarily yields oily low molecular weight polymers due to the low propagation rate constant. [] Additionally, it can be thermally polymerized under high pressures. []

Q8: What is the role of this compound in the synthesis of dialkylphosphinic acids?

A8: this compound serves as a starting material (olefin A) in the synthesis of nonsymmetric dialkylphosphinic acids, such as (2,3-dimethylbutyl)(2,4,4′-trimethylpentyl)phosphinic acid. []

Q9: Can this compound be produced catalytically?

A9: Yes, this compound can be selectively produced via the dimerization of propene using highly active nickel-phosphine catalysts in the presence of sulfonic acids or dialkyl sulfates. [, ] Additionally, it can be produced through the selective hydrogenation of 2,3-dimethylbutadiene using silica-supported copper nanoparticles. []

Q10: What factors influence the selectivity of 2,3-dimethylbutene isomers in catalytic dimerization?

A10: The ratio of this compound (DMB-1) to 2,3-dimethyl-2-butene (DMB-2) can be controlled by adjusting the molar ratios of catalyst components in nickel-phosphine systems without significantly impacting the catalyst's activity (turnover number). [, ]

Q11: How is this compound used in ene reactions?

A11: this compound has been shown to undergo ene reactions with methyl acrylate under Lewis acid catalysis, contradicting earlier reports of cyclobutane formation. []

Q12: Have there been any computational studies on this compound?

A12: Yes, density functional theory (DFT) calculations have been employed to investigate the epoxidation of this compound with titanium(IV)-hydrogen peroxide and tin(IV)-hydrogen peroxide catalytic systems. []

Q13: How do structural modifications of this compound affect its reactivity?

A13: Studies on the ozonolysis of alkenes, including this compound, have shown that substituent effects, particularly steric hindrance, play a significant role in determining the reactivity of the alkene towards ozone. []

Q14: Are there any applications of this compound in material science?

A14: this compound has been investigated as a comonomer in the synthesis of chloroprene-containing mixed polysulfones, with studies focusing on their composition and thermal stability. []

Q15: Has the environmental impact of this compound been studied?

A15: While specific ecotoxicological data might be limited, the gas-phase reaction rates of this compound with ozone provide insights into its atmospheric persistence. []

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